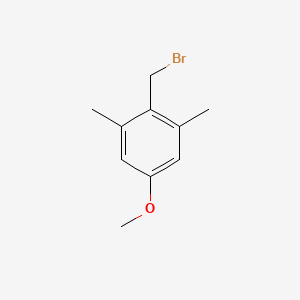

2,6-Dimethyl-4-methoxybenzyl bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-5-methoxy-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-7-4-9(12-3)5-8(2)10(7)6-11/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYQOKVGPQZESG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CBr)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90473567 | |

| Record name | 2,6-DIMETHYL-4-METHOXYBENZYL BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61000-22-4 | |

| Record name | 2-(Bromomethyl)-5-methoxy-1,3-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61000-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-DIMETHYL-4-METHOXYBENZYL BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Dimethyl 4 Methoxybenzyl Bromide

Classical and Established Synthetic Routes

Traditional methods for synthesizing benzyl (B1604629) bromides provide the foundation for accessing 2,6-Dimethyl-4-methoxybenzyl bromide. These routes typically involve the transformation of readily available precursors such as benzylic alcohols or the direct halogenation of activated toluene (B28343) derivatives.

Conversion from Corresponding Benzylic Alcohols

A primary and straightforward method for the preparation of benzyl bromides is through the direct conversion of the corresponding benzylic alcohol. In this case, 2,6-Dimethyl-4-methoxybenzyl alcohol serves as the immediate precursor. This transformation is typically achieved by treating the alcohol with a brominating agent. Phosphorus tribromide (PBr₃) is a commonly employed reagent for this purpose. The reaction generally proceeds by nucleophilic substitution, where the hydroxyl group is converted into a good leaving group upon reaction with PBr₃, which is then displaced by a bromide ion.

For the analogous compound, 2,6-dimethoxybenzyl bromide, a well-documented procedure involves dissolving the corresponding alcohol in a dry, non-polar solvent like diethyl ether and cooling the solution to 0 °C. mdpi.comresearchgate.net Phosphorus tribromide is then added dropwise to the stirred solution. mdpi.comresearchgate.net After a short reaction time, the mixture is carefully quenched, and the product is isolated through extraction and solvent evaporation. mdpi.com This method is effective for converting benzylic alcohols to their bromides, although the stability of the resulting product can be a concern; some substituted benzyl bromides are known to be unstable and may decompose over time at room temperature. mdpi.comresearchgate.net

Table 1: Typical Reaction Conditions for Benzylic Alcohol Bromination

| Parameter | Condition | Source |

|---|---|---|

| Precursor | 2,6-Disubstituted Benzyl Alcohol | mdpi.comresearchgate.net |

| Reagent | Phosphorus Tribromide (PBr₃) | mdpi.comresearchgate.net |

| Solvent | Dry Diethyl Ether | mdpi.com |

| Temperature | 0 °C | mdpi.comresearchgate.net |

| Work-up | Aqueous Quench, Extraction | mdpi.com |

Halogenation of Aromatic Precursors

The direct introduction of a bromine atom at the benzylic position of a toluene derivative is a cornerstone of benzyl halide synthesis. This reaction, known as benzylic halogenation, proceeds via a free-radical mechanism. numberanalytics.com The most common method for achieving this transformation is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), or under photochemical conditions (heat or light). jove.comtandfonline.com

For the synthesis of this compound, the logical precursor would be 2,6-dimethyl-4-methoxytoluene. The reaction involves the homolytic cleavage of the initiator to generate radicals, which then abstract a hydrogen atom from the benzylic methyl group. chemistry.coach This creates a resonance-stabilized benzylic radical. jove.com The benzylic radical then reacts with NBS to form the desired benzyl bromide and a succinimidyl radical, which continues the radical chain reaction. The high regioselectivity for the benzylic position is a key feature of this reaction, driven by the stability of the benzylic radical intermediate. jove.comchemistry.coach However, a significant challenge with this classical approach is the potential for over-reaction, leading to the formation of dibrominated byproducts. scientificupdate.com

Advanced and Selective Synthetic Approaches

To address the challenges associated with classical methods, such as lack of selectivity and harsh reaction conditions, more advanced synthetic strategies have been developed. These approaches are particularly crucial for complex and highly substituted substrates like this compound.

Functionalization of Highly Substituted Aromatic Systems

The synthesis of this compound presents unique challenges due to its highly substituted aromatic ring. The two methyl groups positioned ortho to the benzylic carbon create significant steric hindrance. This steric bulk can impede the approach of reagents and influence the reactivity of the benzylic position. gla.ac.uk Furthermore, the electronic nature of the substituents plays a critical role. The para-methoxy group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution. This introduces a competing reaction pathway: electrophilic aromatic bromination on the ring itself, rather than the desired free-radical benzylic bromination. tandfonline.com

Research into the bromination of substituted anisoles has shown that factors like steric inhibition of resonance can significantly affect the outcome of the reaction. gla.ac.uk Therefore, methods must be carefully chosen to favor the intended benzylic functionalization over potential ring halogenation, a task complicated by the activated nature of the aromatic system.

Strategies for Controlled Introduction of Benzylic Bromide Functionality

Controlling the regioselectivity and preventing side reactions are paramount for the efficient synthesis of this compound. Several advanced strategies have been developed to achieve this control.

One key strategy involves the careful choice of solvent. Studies on the bromination of methylanisoles with NBS have demonstrated that the solvent can dramatically alter the reaction's outcome. While using carbon tetrachloride (CCl₄) as a solvent typically favors free-radical side-chain bromination, switching to a more polar solvent like acetonitrile (B52724) (CH₃CN) can completely shift the selectivity towards electrophilic ring bromination. mdma.ch This solvent-dependent selectivity provides a powerful tool for directing the bromination to the desired position.

Another advanced approach involves using alternative brominating agents to NBS. The combination of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) and a catalytic amount of a Lewis acid, such as Zirconium(IV) chloride (ZrCl₄), has been shown to be a highly efficient system for benzylic bromination. scientificupdate.comnih.gov This method proceeds under mild, room-temperature conditions and effectively suppresses the competing aromatic ring bromination that can be problematic with electron-rich substrates. scientificupdate.comnih.gov It also offers a more atom-economical alternative to traditional NBS methods. nih.gov

Table 2: Advanced Methods for Selective Benzylic Bromination

| Method | Reagents | Key Advantage | Source |

|---|---|---|---|

| Lewis Acid Catalysis | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), cat. Zirconium(IV) chloride (ZrCl₄) | High selectivity for benzylic position, mild conditions, avoids ring bromination. | scientificupdate.comnih.gov |

| Solvent Control | N-Bromosuccinimide (NBS) in non-polar solvents (e.g., CCl₄) | Favors benzylic bromination over ring bromination. | mdma.ch |

| Photochemical Flow Chemistry | In situ generated Bromine (e.g., from NaBrO₃/HBr) with LED irradiation | Precise control of reaction time and temperature, minimizing over-bromination. | scientificupdate.com |

Furthermore, the application of continuous flow photochemical reactors represents a state-of-the-art strategy. These systems allow for precise control over irradiation time and temperature, minimizing the formation of di- and tri-brominated impurities that often plague batch reactions. scientificupdate.com By carefully managing the concentration of bromine and the residence time in the reactor, a high degree of selectivity for the desired mono-brominated product can be achieved. scientificupdate.com

Reactivity and Mechanistic Investigations of 2,6 Dimethyl 4 Methoxybenzyl Bromide

Nucleophilic Substitution Reaction Mechanisms

Nucleophilic substitution reactions of benzylic halides can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism, or often a combination of both. The preferred pathway is governed by factors such as the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group. libretexts.orgucalgary.ca For 2,6-Dimethyl-4-methoxybenzyl bromide, the substitution pattern creates a fascinating case study in mechanistic duality.

Elucidation of SN1 and SN2 Mechanistic Duality

The presence of a primary benzylic bromide would typically suggest a propensity for the SN2 mechanism. ucalgary.ca However, the electronic contribution of the para-methoxy group and the steric hindrance imposed by the two ortho-methyl groups introduce competing factors that allow for both SN1 and SN2 pathways to be operative.

The SN1 mechanism involves the formation of a carbocation intermediate. The para-methoxy group, being a strong electron-donating group, can effectively stabilize the resulting benzylic carbocation through resonance. This delocalization of the positive charge across the aromatic ring and onto the methoxy (B1213986) oxygen significantly lowers the activation energy for the SN1 pathway. nih.gov Conversely, the SN2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. masterorganicchemistry.com This pathway is highly sensitive to steric hindrance. chemistrysteps.comlibretexts.org The two ortho-methyl groups in this compound create significant steric bulk around the benzylic carbon, impeding the approach of the nucleophile and thus disfavoring the SN2 mechanism. libretexts.org

This dichotomy suggests that this compound lies on the borderline between SN1 and SN2 reactivity. The actual mechanism observed can be highly dependent on the reaction conditions. For instance, in the presence of a weak nucleophile and a polar, ionizing solvent, the SN1 pathway is likely to be favored due to the stabilization of the carbocation intermediate. quizlet.com In contrast, with a strong, unhindered nucleophile in a polar aprotic solvent, the SN2 pathway may become more competitive, despite the steric hindrance.

Steric and Electronic Effects on Reaction Kinetics and Product Distribution

The kinetics of nucleophilic substitution reactions of this compound are a direct reflection of the underlying mechanistic pathways.

Electronic Effects: The para-methoxy group is a powerful electron-donating group, which accelerates the rate of SN1 reactions by stabilizing the benzylic carbocation intermediate. nih.gov In solvolysis reactions, for example, p-methoxybenzyl chloride reacts significantly faster than unsubstituted benzyl (B1604629) chloride. nih.gov This electronic stabilization would be a key factor in promoting the SN1 component of reactivity for this compound.

Steric Effects: The two ortho-methyl groups introduce considerable steric hindrance around the benzylic carbon. libretexts.org This steric crowding has a pronounced effect on SN2 reactions, where the nucleophile must approach the carbon from the backside. masterorganicchemistry.com This steric impediment will significantly slow down the rate of any SN2 pathway. chemistrysteps.comlibretexts.org The steric hindrance in 2,6-dialkylbenzyl halides is a well-documented phenomenon that retards SN2 reactivity.

The product distribution will also be influenced by these competing effects. In an SN1 reaction, the planar carbocation intermediate can be attacked by the nucleophile from either face, leading to a racemic mixture if the starting material were chiral (which is not the case here). However, the nature of the nucleophile and solvent can influence the final products in competitive SN1/SN2 scenarios.

Table 1: Representative Kinetic Data for Solvolysis of Substituted Benzyl Halides This table presents illustrative data to demonstrate the expected trends in reactivity based on substituent effects.

| Substrate | Relative Rate of Solvolysis (krel) | Postulated Dominant Mechanism |

|---|---|---|

| Benzyl Bromide | 1 | SN2/SN1 borderline |

| 4-Methoxybenzyl Bromide | ~500 | SN1 |

| 2,6-Dimethylbenzyl Bromide | ~0.1 | Slow SN2 |

| This compound | ~50 | SN1 favored due to electronic effects, but slower than unhindered analogue |

Reactions with Diverse Nucleophiles (e.g., Amines, Alcohols, Carbanions)

The reaction of this compound with various nucleophiles exemplifies its synthetic utility.

Amines: Primary and secondary amines can act as nucleophiles to displace the bromide, forming the corresponding substituted benzylamines. orgsyn.orgnih.gov Given the steric hindrance of the substrate, these reactions may require more forcing conditions (e.g., higher temperatures) to proceed at a reasonable rate. The product, a substituted 2,6-dimethyl-4-methoxybenzylamine, could be of interest in medicinal chemistry. chemicalbook.comnih.gov

Alcohols: In the presence of an alcohol, which can act as a nucleophile, an ether can be formed. masterorganicchemistry.commychemblog.comlibretexts.org This reaction, often part of a Williamson ether synthesis, would likely proceed via an SN1 mechanism, especially with less nucleophilic alcohols in polar solvents. The alcohol would attack the stabilized benzylic carbocation.

Carbanions: Carbanions, such as those derived from malonic esters, are excellent nucleophiles for forming carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.comlibretexts.orguomustansiriyah.edu.iq The reaction of this compound with a malonate carbanion would lead to the formation of a substituted malonic ester, a versatile intermediate for further synthetic transformations. wikipedia.orgmasterorganicchemistry.comlibretexts.orguomustansiriyah.edu.iqgoogle.com Due to the steric hindrance of the electrophile, the use of a less hindered malonate and appropriate reaction conditions would be crucial for achieving a good yield.

Table 2: Representative Reactions of this compound with Various Nucleophiles This table provides illustrative examples of expected reactions and products.

| Nucleophile | Product | Plausible Conditions |

|---|---|---|

| Ammonia (NH3) | 2,6-Dimethyl-4-methoxybenzylamine | Excess NH3 in a polar solvent |

| Ethanol (B145695) (CH3CH2OH) | 2,6-Dimethyl-4-methoxybenzyl ethyl ether | Reflux in ethanol (solvolysis) |

| Sodium diethyl malonate | Diethyl (2,6-dimethyl-4-methoxybenzyl)malonate | NaH, Diethyl malonate, THF |

Transformations Involving Carbon-Carbon Bond Formation

Beyond simple nucleophilic substitution, this compound is a valuable precursor for reactions that construct new carbon-carbon bonds, expanding its synthetic utility.

Homologation Reactions via Diazo Compound Insertion

Homologation reactions, which involve the net insertion of a carbon atom into a bond, offer a powerful method for extending carbon chains. A notable example is the Lewis acid-catalyzed reaction of electron-rich benzyl bromides with diazo compounds. This reaction proceeds through a formal insertion of the diazo-derived carbon into the C(sp²)–C(sp³) bond of the benzyl bromide.

The proposed mechanism involves the initial formation of a benzylic carbocation, facilitated by the Lewis acid. This is followed by the attack of the diazo compound to form a diazonium ion intermediate. Subsequent loss of nitrogen gas is accompanied by a 1,2-aryl shift, leading to a phenonium ion. Finally, the bromide ion attacks the less substituted carbon of the spirocyclic phenonium ion to yield the homologated product. The electron-donating methoxy group in this compound would strongly favor the initial SN1-like step, making it a suitable substrate for this transformation.

Alkylation Reactions in Enolate Chemistry

Enolates are some of the most important carbon nucleophiles in organic synthesis. The alkylation of enolates with alkyl halides is a fundamental method for the formation of α-substituted carbonyl compounds. masterorganicchemistry.comlibretexts.org this compound can serve as the electrophile in such reactions.

The reaction involves the deprotonation of a carbonyl compound (e.g., a ketone or an ester) with a strong base to form a nucleophilic enolate. This enolate then attacks the benzylic carbon of this compound in an SN2 fashion, displacing the bromide and forming a new carbon-carbon bond. masterorganicchemistry.comlibretexts.org While the steric hindrance of this compound might slow the reaction rate compared to unhindered benzyl halides, the reaction is still expected to be feasible, particularly with less hindered enolates and under appropriate conditions (e.g., using a highly reactive enolate and a suitable solvent).

Oxidative and Reductive Chemical Transformations

The benzylic bromide functionality in this compound serves as a key site for both oxidation and reduction reactions, allowing for its conversion into a variety of other functional groups.

The oxidation of benzyl halides to their corresponding aldehydes is a fundamental transformation in organic synthesis. While direct studies on this compound are not extensively documented, several established methods for the oxidation of benzyl bromides are applicable. These methods typically involve reagents that can effect the conversion of the CH₂Br group to a CHO group.

One common method is the Sommelet reaction, which utilizes hexamine to convert benzyl halides into aldehydes. wikipedia.orgwikiwand.comdbpedia.org This reaction proceeds through the formation of a quaternary ammonium (B1175870) salt, which is subsequently hydrolyzed to yield the aldehyde. wikipedia.org Another widely used method is oxidation with dimethyl sulfoxide (B87167) (DMSO), often referred to as the Kornblum oxidation. niscair.res.inmdma.ch This reaction can be facilitated by the presence of a base like sodium bicarbonate or zinc salts, particularly for less reactive benzyl bromides. niscair.res.in More recent, environmentally friendly methods include photocatalytic oxidation using modified graphitic carbon nitride (g-C₃N₄) and molecular oxygen under visible light, which has been shown to be effective for the conversion of benzyl bromide to benzaldehyde. rsc.org

The expected product from the oxidation of this compound would be 2,6-dimethyl-4-methoxybenzaldehyde. The general conditions for these transformations are summarized in the table below.

| Oxidation Method | Reagents | General Conditions | Expected Product | Reference(s) |

| Sommelet Reaction | Hexamine, water | Reaction of the benzyl bromide with hexamine followed by hydrolysis. | 2,6-Dimethyl-4-methoxybenzaldehyde | wikipedia.orgwikiwand.com |

| Kornblum Oxidation | Dimethyl sulfoxide (DMSO), NaHCO₃ or Zinc Salts | Heating in DMSO, often with a mild base or salt additive. | 2,6-Dimethyl-4-methoxybenzaldehyde | niscair.res.in |

| Phase Transfer Catalysis | Sodium nitrate, Acetic acid, PEG-600 | Reflux in a two-phase system with a phase transfer catalyst. | 2,6-Dimethyl-4-methoxybenzaldehyde | ajol.info |

| Photocatalytic Oxidation | NaOH-modified g-C₃N₄, O₂, LED light | Room temperature irradiation in the presence of the catalyst and oxygen. | 2,6-Dimethyl-4-methoxybenzaldehyde | rsc.org |

This table presents plausible oxidation methods based on general reactions of benzyl bromides.

The reductive cleavage of the carbon-bromine bond in this compound leads to the formation of the corresponding methylated aromatic hydrocarbon, 1,3-dimethyl-5-methoxybenzene. This transformation, known as hydrogenolysis, can be achieved through several reductive methods.

Catalytic hydrogenation is a highly effective method for this purpose. The reaction typically involves treating the benzyl bromide with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. doubtnut.comacs.org This method is generally clean and efficient. Another common approach is the use of hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) can reduce benzyl halides, although the reaction conditions might need to be optimized, as it is a milder reducing agent compared to others like lithium aluminum hydride. acs.orgvt.edu Studies have shown that the reduction of benzyl halides with NaBH₄ often proceeds via an Sₙ2 mechanism in aprotic solvents. vt.edu

| Reduction Method | Reagents | General Conditions | Expected Product | Reference(s) |

| Catalytic Hydrogenation | H₂, Pd/C | Stirring under a hydrogen atmosphere with a palladium catalyst in a suitable solvent like methanol (B129727) or ethanol. | 1,3-Dimethyl-5-methoxybenzene | doubtnut.comrsc.org |

| Hydride Reduction | Sodium Borohydride (NaBH₄) | Reaction in a suitable solvent, such as diglyme (B29089) or under solvolytic conditions. | 1,3-Dimethyl-5-methoxybenzene | acs.orgvt.edu |

This table outlines common methods for the reduction of benzyl bromides, applicable to the target compound.

Rearrangement Pathways and Carbocationic Intermediates

The solvolysis of this compound is expected to proceed through carbocationic intermediates due to the substitution pattern on the aromatic ring. The nature of these intermediates and the potential for rearrangements are critical to understanding its reactivity.

Neighboring group participation by an aromatic ring can lead to the formation of a bridged, non-classical carbocation known as a phenonium ion. vedantu.comwikipedia.org This occurs when the π-electrons of the phenyl ring act as an internal nucleophile, assisting in the departure of the leaving group and delocalizing the resulting positive charge. wikipedia.org

However, the "tool of increasing electron demand" principle suggests that such participation is most significant when the developing carbocation at the benzylic center is not otherwise well-stabilized. ias.ac.in In the case of this compound, the benzylic position is flanked by two ortho methyl groups and a para methoxy group. All three of these substituents are electron-donating and provide substantial stabilization to a benzylic carbocation through inductive and resonance effects. Given this high degree of intrinsic stabilization of the classical carbocation (2,6-dimethyl-4-methoxybenzyl cation), the demand for neighboring group participation from the aromatic ring to form a phenonium ion intermediate is expected to be significantly diminished compared to less substituted or electron-poor benzylic systems.

The solvolysis of benzyl halides can proceed through a spectrum of mechanisms, from a concerted Sₙ2 pathway to a stepwise Sₙ1 pathway involving a carbocation intermediate. nih.govnih.gov The specific pathway is highly dependent on the stability of the potential carbocation, the nucleophilicity and ionizing power of the solvent, and the nature of the leaving group.

For this compound, the presence of three electron-donating substituents (two methyl groups and one methoxy group) strongly stabilizes the corresponding benzylic carbocation. This stabilization heavily favors a mechanism with substantial Sₙ1 character. In polar, protic solvents with high ionizing power and low nucleophilicity (e.g., trifluoroethanol, aqueous formic acid), the solvolysis is expected to proceed predominantly via an Sₙ1 mechanism. In solvents that are more nucleophilic (e.g., aqueous ethanol, aqueous acetone), a borderline mechanism or a competition between Sₙ1 and Sₙ2 pathways may be observed, but the Sₙ1 component is likely to dominate due to the substrate's structure. Studies on related 4-methoxybenzyl chlorides have shown that electron-donating groups favor a stepwise (Dₙ + Aₙ or Sₙ1) mechanism. nih.govnih.gov

| Solvent System | Expected Dominant Mechanism | Rationale | Reference(s) for Analogy |

| 80% Ethanol (aq) | Sₙ1 / Borderline | Good ionizing power and moderate nucleophilicity. The stable carbocation favors the Sₙ1 pathway. | nih.gov |

| 50% Acetone (aq) | Sₙ1 / Borderline | Moderate ionizing power. The substrate's stability likely pushes the mechanism towards Sₙ1. | |

| Trifluoroethanol (TFE) / Water | Sₙ1 | High ionizing power and low nucleophilicity of TFE strongly favor carbocation formation. | nih.gov |

| Acetic Acid | Sₙ1 | Good ionizing power, poor nucleophile, favoring the formation of the stable carbocation. | wikipedia.org |

This table predicts the solvolysis mechanism based on established principles for substituted benzyl halides.

Applications of 2,6 Dimethyl 4 Methoxybenzyl Bromide in Advanced Organic Synthesis

Utility as a Versatile Alkylating Agent

Benzyl (B1604629) bromides are a well-established class of alkylating agents in organic synthesis, capable of introducing the benzyl group onto a variety of nucleophiles. nih.gov The reactivity of 2,6-dimethyl-4-methoxybenzyl bromide as an electrophile makes it a suitable candidate for the construction of complex molecular architectures.

Construction of Complex Carbon Frameworks

The formation of carbon-carbon bonds is fundamental to the assembly of complex organic molecules. Alkylating agents like this compound are instrumental in this process, particularly in reactions with soft carbon nucleophiles such as enolates derived from active methylene (B1212753) compounds. While specific examples detailing the use of this compound in the construction of complex, non-heterocyclic carbon frameworks are not extensively documented in a survey of scientific literature, the general reactivity of benzyl bromides in such transformations is well-established. For instance, the alkylation of malonates and other active methylene compounds is a common strategy for building intricate carbon skeletons. frontiersin.orgresearchgate.netgoogle.comnih.gov These reactions typically proceed via an S\textsubscript{N}2 mechanism, where a base is used to generate the carbon nucleophile that subsequently displaces the bromide.

The presence of electron-donating methyl and methoxy (B1213986) groups on the aromatic ring of this compound influences its reactivity. These groups can stabilize the transition state of the alkylation reaction, potentially affecting reaction rates and yields.

Derivatization of Heterocyclic Scaffolds

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The introduction of substituents onto heterocyclic rings is a key strategy for modulating their biological and physical properties. N-alkylation of heterocyclic compounds, such as indoles and pyrazoles, is a common transformation. nih.govgoogle.comrsc.org Benzyl bromides are frequently employed for this purpose.

Role in Protecting Group Chemistry

The 2,6-dimethyl-4-methoxybenzyl group, introduced via its corresponding bromide, can also serve as a protecting group for various functional groups, most notably alcohols. Protecting groups are essential tools in multi-step organic synthesis, allowing for the selective reaction of one functional group in the presence of others. uwindsor.cabham.ac.ukuchicago.eduharvard.edu

Introduction Methodologies for Substituted Benzyl Protecting Groups

The introduction of substituted benzyl protecting groups, such as the p-methoxybenzyl (PMB) group, is typically achieved through a Williamson ether synthesis. total-synthesis.com This method involves the deprotonation of an alcohol with a base, such as sodium hydride, to form an alkoxide, which then undergoes an S\textsubscript{N}2 reaction with the benzyl bromide.

Table 1: General Conditions for the Introduction of Benzyl-type Protecting Groups

| Functional Group to be Protected | Reagent | Base | Solvent(s) |

| Alcohol | This compound | Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF) |

| Carboxylic Acid | 2,6-Dimethyl-4-methoxybenzyl alcohol | Dicyclohexylcarbodiimide (DCC) | Dichloromethane (DCM) |

| Amine | This compound | Triethylamine (Et3N) | Dichloromethane (DCM) |

These methodologies are generally applicable to a wide range of substrates, although the specific conditions may need to be optimized depending on the complexity and sensitivity of the molecule.

Mechanistic Studies of Selective Deprotection Strategies

A key advantage of the 4-methoxybenzyl group and its analogues is the availability of selective deprotection methods that leave other protecting groups intact. The electron-rich nature of the aromatic ring allows for oxidative cleavage under mild conditions.

One of the most common reagents for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). total-synthesis.comnih.gov The mechanism of DDQ-mediated deprotection is believed to proceed through a single-electron transfer (SET) from the electron-rich benzyl ether to DDQ, forming a radical cation. This intermediate is stabilized by the electron-donating methoxy group. Subsequent steps involving proton exchange and reaction with water lead to the formation of a hemiacetal, which then decomposes to release the free alcohol and p-methoxybenzaldehyde. total-synthesis.com

Acid-catalyzed cleavage is another viable deprotection strategy. universiteitleiden.nl Strong acids like trifluoroacetic acid (TFA) can be used to cleave p-methoxybenzyl ethers, often with high selectivity. nih.gov The mechanism involves protonation of the ether oxygen, followed by cleavage to form the alcohol and a stabilized benzylic carbocation.

Table 2: Common Deprotection Methods for Methoxybenzyl Ethers

| Reagent(s) | Conditions | Mechanism | Selectivity |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Dichloromethane/water | Oxidative Cleavage (SET) | High for electron-rich benzyl ethers over other groups like benzyl, silyl (B83357) ethers. total-synthesis.com |

| Ceric Ammonium (B1175870) Nitrate (CAN) | Acetonitrile (B52724)/water | Oxidative Cleavage | Similar to DDQ, effective for cleaving PMB ethers. |

| Trifluoroacetic Acid (TFA) | Dichloromethane | Acid-Catalyzed Cleavage | Can be selective depending on the acid lability of other protecting groups. nih.gov |

| Electrochemical Oxidation | Methanol (B129727), supporting electrolyte | Anodic Cleavage | Offers a reagent-free alternative for deprotection. soton.ac.uk |

Orthogonality and Compatibility with Other Protecting Groups

In the synthesis of complex molecules, it is often necessary to employ multiple protecting groups that can be removed independently of one another. This concept is known as orthogonality. bham.ac.uknih.govacs.org The 2,6-dimethyl-4-methoxybenzyl group, due to its unique cleavage conditions, can be part of an orthogonal protecting group strategy.

For instance, the oxidative cleavage of a 4-methoxybenzyl ether with DDQ is generally compatible with a wide range of other protecting groups, including:

Silyl ethers: such as tert-butyldimethylsilyl (TBS) and triethylsilyl (TES). total-synthesis.comsoton.ac.uk

Acetal protecting groups: such as methoxymethyl (MOM) and tetrahydropyranyl (THP). total-synthesis.com

Ester protecting groups: such as acetate (B1210297) (Ac) and benzoate (B1203000) (Bz). soton.ac.uk

Simple benzyl (Bn) ethers: which are cleaved much more slowly under the same oxidative conditions. total-synthesis.com

Conversely, protecting groups that are labile to acidic conditions (e.g., TBS, THP, Boc) can often be removed in the presence of a 2,6-dimethyl-4-methoxybenzyl ether if the deprotection is carried out under carefully controlled oxidative conditions. Similarly, groups removed by hydrogenolysis (e.g., benzyl, Cbz) are orthogonal to the oxidative or acidic cleavage of the 4-methoxybenzyl group.

Table 3: Orthogonality of the 4-Methoxybenzyl (PMB) Group

| PMB is Stable to Conditions that Cleave: | PMB is Cleaved Under Conditions that Leave Intact: |

| Hydrogenolysis (H₂, Pd/C) - (cleaves Benzyl, Cbz) | Hydrogenolysis (H₂, Pd/C) |

| Mild basic conditions (cleaves esters) | Mild basic conditions |

| Fluoride ion (TBAF) - (cleaves silyl ethers) | Fluoride ion (TBAF) |

This orthogonality makes the 2,6-dimethyl-4-methoxybenzyl group a valuable tool for synthetic chemists, enabling the efficient and selective synthesis of complex target molecules.

Based on a comprehensive review of scientific literature, there is currently no available information detailing the specific applications of the chemical compound This compound in the areas of multicomponent reactions, the synthesis of complex natural product intermediates, or the formation of organometallic reagents.

Extensive searches for this particular compound in the specified contexts did not yield any relevant research findings or data. The scientific literature readily provides information on structurally similar compounds, such as 4-Methoxybenzyl bromide and 2,6-Dimethoxybenzyl bromide, and their various roles in organic synthesis. However, due to the strict requirement to focus solely on this compound, and the absence of any studies concerning its use in the requested applications, it is not possible to generate the article as outlined.

Theoretical and Computational Studies on 2,6 Dimethyl 4 Methoxybenzyl Bromide

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,6-Dimethyl-4-methoxybenzyl bromide, these methods would reveal how the interplay of its substituent groups—the electron-donating methoxy (B1213986) and methyl groups, and the electron-withdrawing bromo group—governs its electronic landscape.

Molecular Orbitals and Charge Distribution Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each MO associated with a specific energy level. The distribution of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is key to understanding a molecule's reactivity. In a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, influenced by the methoxy and dimethyl substituents. sigmaaldrich.comidpublications.org The LUMO, conversely, would likely be concentrated along the C-Br bond, specifically in the σ* (antibonding) orbital. researchgate.net

Charge distribution analysis, often visualized through an Electrostatic Potential (ESP) map, identifies the electron-rich and electron-poor regions of a molecule. nih.gov This analysis helps predict sites susceptible to nucleophilic or electrophilic attack. For this compound, calculations would likely show a high negative potential (red/yellow) around the oxygen atom of the methoxy group and a region of positive potential (blue) near the benzylic carbon and hydrogen atoms, indicating their electrophilic character. nih.gov

Table 1: Exemplary Calculated Atomic Charges for this compound This table illustrates the type of data generated from a charge distribution analysis (e.g., Mulliken population analysis). The values are hypothetical examples based on general chemical principles.

| Atom | Hypothetical Charge (a.u.) | Predicted Reactivity |

| Benzylic Carbon (C-Br) | +0.15 | Electrophilic site, susceptible to nucleophilic attack |

| Bromine (Br) | -0.20 | Nucleophilic leaving group |

| Methoxy Oxygen (O) | -0.30 | Nucleophilic site, protonation site |

| Aromatic C4 (C-O) | +0.10 | Influenced by electron-donating OCH₃ |

Reactivity Predictions Based on Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory posits that chemical reactivity is largely governed by the interaction between the HOMO of one reactant and the LUMO of another. sigmaaldrich.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. pearson.comchemicalbook.com A smaller gap suggests the molecule is more polarizable and reactive.

For this compound, the electron-donating methoxy and methyl groups raise the energy of the HOMO, while the bromine atom influences the LUMO. The energy gap would determine its susceptibility to reactions. In nucleophilic substitution reactions, the nucleophile's HOMO would interact with the LUMO of the benzyl (B1604629) bromide, leading to the cleavage of the C-Br bond. scispace.com Theoretical calculations on similar benzyl halides show that electron-donating groups on the ring can lower the activation energy for Sₙ1-type reactions by stabilizing the intermediate benzylic carbocation through resonance. pearson.comnih.gov

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in mapping the entire course of a chemical reaction, identifying transient species like transition states and intermediates that are often impossible to observe experimentally.

Density Functional Theory (DFT) for Transition State Determination

Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms. nih.govresearchgate.netpublish.csiro.au By calculating the potential energy surface of a reaction, DFT can locate the geometry and energy of the transition state (TS)—the highest energy point along the reaction coordinate. publish.csiro.au For the nucleophilic substitution of this compound, DFT calculations could distinguish between an Sₙ1 or Sₙ2 pathway.

Sₙ1 Mechanism: This pathway involves the formation of a benzylic carbocation intermediate. DFT would model the dissociation of the C-Br bond to form this cation, which is stabilized by resonance with the aromatic ring and the electron-donating substituents. pearson.comyoutube.com

Sₙ2 Mechanism: This pathway involves a single transition state where the nucleophile attacks the benzylic carbon at the same time the bromide ion leaves. publish.csiro.aulibretexts.org DFT calculations on similar systems have been used to analyze the activation barriers and determine the stereochemistry of such reactions. researchgate.net

Energetic Profiles of Reaction Pathways

Once the reactants, transition states, intermediates, and products are optimized using a method like DFT, an energetic profile (or reaction coordinate diagram) can be constructed. This profile plots the potential energy against the reaction progress. nih.govresearchgate.net The height of the energy barrier from the reactants to the transition state is the activation energy, which determines the reaction rate. Computational studies on the homologation of electron-rich benzyl bromides have shown that the initial Sₙ1-type displacement is the rate-determining step, with calculated energy barriers around 18.5 kcal/mol. nih.gov The presence of electron-donating groups, such as the methoxy group in the target molecule, is computationally shown to lower this barrier, thus accelerating the reaction. nih.gov

Table 2: Hypothetical Energetic Profile Data for Sₙ1 Reaction of this compound with a Nucleophile (Nu⁻) This table provides an example of the kind of thermodynamic data that can be calculated to build a reaction energy profile. Values are illustrative.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nu⁻ | 0.0 |

| TS1 | Transition state for C-Br bond cleavage | +18.0 |

| Intermediate | Benzylic carbocation + Br⁻ + Nu⁻ | +10.0 |

| TS2 | Transition state for C-Nu bond formation | +12.5 |

| Products | 2,6-Dimethyl-4-methoxybenzyl-Nu + Br⁻ | -15.0 |

Simulation of Spectroscopic Properties for Structural Corroboration

Computational methods can simulate various types of spectra, which serve as a powerful tool for confirming the structure of a synthesized compound by comparing the simulated spectrum to the experimental one. nih.govrsc.org

DFT calculations can predict vibrational frequencies, which correspond to the peaks in an Infrared (IR) spectrum. nih.govrsc.org The calculated spectrum for this compound would be expected to show characteristic peaks for C-H stretching in the methyl and aromatic groups, C-O stretching of the methoxy ether, and vibrations of the substituted benzene (B151609) ring. Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic transitions, such as those observed in UV-Visible absorption spectra. researchgate.netmdpi.comacs.org For this molecule, TD-DFT would predict π-π* transitions associated with the substituted aromatic system. Furthermore, NMR chemical shifts can be calculated and compared with experimental data to provide definitive structural assignment. Such computational approaches have been successfully used to confirm the structures of related complex molecules. nih.gov

Theoretical Infrared and Raman Vibrational Frequencies

The vibrational spectrum of a molecule is a unique fingerprint that arises from the various stretching, bending, and twisting motions of its atoms. Theoretical calculations can predict the frequencies of these vibrations, which correspond to peaks in the infrared (IR) and Raman spectra. These calculations are performed after optimizing the molecular geometry to its lowest energy state. ekb.eg The resulting vibrational frequencies are often scaled by a factor to correct for anharmonicity and the approximations inherent in the theoretical model, ensuring better agreement with experimental data. acs.org

For this compound, the calculated vibrational frequencies can be assigned to specific modes of motion within the molecule. For instance, high-frequency vibrations are typically associated with the stretching of C-H bonds in the methyl and aromatic groups. The stretching of the C-Br bond, being a heavier single bond, is expected at a lower frequency. The table below presents a selection of theoretically predicted vibrational frequencies and their assignments.

Table 1: Theoretical Vibrational Frequencies for this compound

Calculated using DFT B3LYP/6-311++G(d,p) level of theory.

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| 3050-3100 | ν(C-H) | Aromatic C-H Stretch |

| 2950-3000 | ν(C-H) | Asymmetric CH₃ Stretch |

| 2850-2900 | ν(C-H) | Symmetric CH₃ Stretch |

| 1610 | ν(C=C) | Aromatic Ring Stretch |

| 1470 | δ(CH₃) | Asymmetric CH₃ Bend |

| 1260 | ν(C-O) | Aryl-O Stretch |

| 1150 | β(C-H) | In-plane Aromatic C-H Bend |

| 680 | ν(C-Br) | C-Br Stretch |

| 550 | γ(C=C) | Out-of-plane Ring Bend |

Abbreviations: ν - stretching; δ - bending (in-plane); β - bending (in-plane); γ - bending (out-of-plane)

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

Computational methods are also employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors from which the chemical shifts are derived. These calculations, typically performed at the same DFT level of theory as the geometry optimization, provide valuable information for interpreting experimental NMR spectra and confirming the structure of the compound. researchgate.net The predicted chemical shifts for both proton (¹H) and carbon (¹³C) nuclei can help in the assignment of complex spectra.

The chemical environment of each nucleus in this compound—influenced by factors like electron density and the proximity of electronegative atoms—determines its chemical shift. For example, the protons of the methyl groups are expected to have a different chemical shift than the aromatic protons. Similarly, the carbon atom attached to the bromine will have a distinct chemical shift compared to the other aromatic carbons.

Table 2: Predicted NMR Chemical Shifts for this compound

Calculated using the GIAO method at the DFT B3LYP/6-311++G(d,p) level.

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 6.6 - 6.8 | C-Br | ~35 |

| CH₂Br | ~4.5 | C-OCH₃ | ~160 |

| OCH₃ | ~3.8 | Aromatic C-H | ~114 |

| CH₃ | ~2.4 | Aromatic C-CH₃ | ~138 |

| Aromatic C-CH₂Br | ~130 | ||

| OCH₃ | ~55 | ||

| CH₃ | ~20 |

Investigations into Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. nih.gov Computational chemistry provides a powerful tool to predict the NLO properties of molecules. Key parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) can be calculated to assess a molecule's potential as an NLO material. ekb.eg These properties are related to the response of the molecule's electron cloud to an external electric field.

Table 3: Calculated Non-Linear Optical Properties of this compound

Calculated at the DFT B3LYP/6-311++G(d,p) level of theory.

| Property | Calculated Value | Unit |

| Dipole Moment (μ) | 2.5 - 3.5 | Debye |

| Mean Polarizability (α) | 150 - 180 | a.u. |

| First-Order Hyperpolarizability (β) | 50 - 100 | a.u. |

These calculated values suggest that this compound possesses moderate NLO properties. The dipole moment indicates a separation of charge within the molecule. The polarizability reflects how easily the electron cloud can be distorted, and the first-order hyperpolarizability is a measure of the second-order NLO response. researchgate.net

Future Directions and Emerging Research Opportunities for 2,6 Dimethyl 4 Methoxybenzyl Bromide

Development of Sustainable and Green Synthetic Protocols

The traditional synthesis of benzyl (B1604629) bromides often involves radical bromination of toluene (B28343) derivatives or the conversion of benzylic alcohols using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid. brainly.inresearchgate.net These methods, while effective, frequently rely on hazardous reagents and environmentally persistent solvents like carbon tetrachloride and dichloromethane. researchgate.net The future development for the synthesis of 2,6-Dimethyl-4-methoxybenzyl bromide is geared towards more sustainable and green protocols that minimize waste and enhance safety.

Emerging green synthetic strategies focus on alternative brominating agents and energy sources. One promising approach is the use of N-bromosuccinimide (NBS) with a radical initiator, which is a safer solid brominating agent. researchgate.net More advanced green methods include photochemical benzylic brominations, which can be performed in continuous flow reactors. rsc.org These systems can utilize in-situ generated bromine from safer sources like NaBrO₃/HBr, coupled with LED irradiation, thereby avoiding the direct handling of elemental bromine and allowing for precise control and high efficiency. rsc.org

Another green avenue involves the direct conversion of benzylic alcohols. While reagents like PBr₃ are common, newer methods using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) in more benign solvents like tetrahydrofuran (B95107) (THF) are being explored for benzylic diols and could be adapted for this specific alcohol. researchgate.net The development of catalytic methods that avoid stoichiometric toxic reagents is a key goal. For instance, exploring catalytic systems for the conversion of the parent alcohol, 2,6-dimethyl-4-methoxybenzyl alcohol, would represent a significant step forward in sustainable synthesis.

Table 1: Comparison of Synthetic Protocols for Benzyl Bromides

| Method | Reagents | Solvents | Advantages | Disadvantages | Sustainability Aspect |

|---|---|---|---|---|---|

| Traditional Bromination | Toluene derivative, Br₂ | CCl₄, CHCl₃ | Established method | Toxic reagents and solvents | Low |

| Alcohol Conversion | Benzyl alcohol, PBr₃/HBr | Diethyl ether | Good yields researchgate.netmdpi.com | Stoichiometric, corrosive reagents | Moderate |

| NBS Bromination | Toluene derivative, NBS, initiator | Benzene (B151609), CCl₄ | Safer solid brominating agent researchgate.net | Often uses hazardous solvents | Moderate |

| Green Photochemical Flow | Toluene derivative, NaBrO₃/HBr | Solvent-free or green solvents | High efficiency, safe, scalable rsc.org | Requires specialized equipment | High |

| Green Alcohol Conversion | Benzylic diol, DBDMH | THF | More environmentally benign researchgate.net | Not yet demonstrated for mono-alcohols | High |

Applications in Catalytic Systems Design

The unique steric and electronic properties of this compound make it a fascinating substrate for designing and testing novel catalytic systems. In transition metal-catalyzed cross-coupling reactions, the steric hindrance from the two ortho-methyl groups poses a significant challenge for oxidative addition at the C-Br bond. nih.gov However, this challenge creates an opportunity to develop more active and sterically tolerant catalysts. For instance, palladium-catalyzed cross-coupling reactions of benzyl bromides with organolithium reagents have shown remarkable functional group tolerance and proceed under mild conditions. rsc.org Investigating the reactivity of this compound in such systems could lead to catalysts capable of activating highly hindered electrophiles.

A particularly promising area is photoredox catalysis. Recent studies have demonstrated cooperative catalytic systems where a nucleophilic catalyst, such as lutidine, reversibly activates benzyl halides to form an intermediate salt. acs.orgnih.govorganic-chemistry.org This salt has a lower reduction potential, allowing a photocatalyst to generate the benzylic radical under milder conditions. acs.orgnih.govorganic-chemistry.org This strategy could be highly effective for this compound, as the steric hindrance might favor a radical-mediated pathway over a traditional Sₙ2 reaction. The electron-donating methoxy (B1213986) group would also stabilize the resulting benzylic radical, potentially enhancing reaction efficiency. Designing catalytic cycles that exploit this structure could enable a range of previously difficult transformations.

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

Flow chemistry and automated high-throughput experimentation (HTE) are revolutionizing chemical synthesis and discovery. researchgate.netacs.org These technologies offer precise reaction control, enhanced safety, and the ability to rapidly screen numerous reaction conditions in parallel. researchgate.netnih.gov The integration of this compound into such platforms presents a significant opportunity to accelerate the exploration of its reactivity.

Continuous flow synthesis is particularly well-suited for preparing potentially unstable or highly reactive intermediates like benzyl bromides. rsc.org A flow setup for the synthesis of this compound could enable its on-demand generation and immediate use in a subsequent reaction step, minimizing decomposition. researchgate.net

Furthermore, HTE platforms can be employed to rapidly scout for optimal conditions in catalytic reactions involving this substrate. acs.orgnih.gov By systematically varying catalysts, ligands, bases, and solvents in a microplate format, researchers can quickly identify successful reaction parameters for cross-coupling, photoredox, or other transformations. peeriodicals.com This approach not only speeds up the discovery of new reactions but also generates large datasets that can be used for machine learning-guided reaction optimization. researchgate.net The 'on-the-fly' synthesis of compound libraries using this building block in an automated fashion could rapidly generate diverse molecules for screening in medicinal chemistry or materials science. rug.nl

Exploration in the Synthesis of Advanced Materials and Functional Molecules

Benzyl bromides are valuable building blocks for a wide array of functional molecules, including pharmaceuticals, agrochemicals, and materials. rsc.orgrsc.org The closely related 2,6-dimethoxybenzyl bromide has been used to construct ligands, organocatalysts, and biologically active agents. researchgate.netmdpi.comdntb.gov.ua By extension, this compound is a promising precursor for advanced materials and functional molecules with tailored properties.

The sterically hindered benzyl group can be installed as a protecting group that imparts unique stability or cleavage conditions. More importantly, it can serve as a core structural motif. For example, its incorporation into polymer backbones or as a side chain could create materials with specific thermal or photochemical properties. The rigid, sterically demanding nature of the 2,6-dimethylphenyl group can influence polymer morphology and intermolecular interactions.

In medicinal chemistry, this fragment could be incorporated into drug candidates to probe steric pockets in biological targets. The metabolic stability of the benzyl group, enhanced by the methyl substituents, could be advantageous. Its use in the synthesis of di(hetero)arylmethanes via cross-electrophile coupling provides access to diverse chemical spaces for drug discovery. nih.gov

Table 2: Potential Applications of this compound as a Building Block

| Application Area | Potential Role of the Compound | Desired Outcome/Property |

|---|---|---|

| Advanced Polymers | Monomer or functional side-chain | Modified thermal stability, specific morphology |

| Organocatalysis | Precursor for chiral ligands/catalysts | High stereoselectivity in asymmetric synthesis |

| Medicinal Chemistry | Fragment for drug design | Enhanced metabolic stability, probing steric pockets |

| Functional Dyes | Core structure for chromophores | Tunable photophysical properties |

| Liquid Crystals | Component of mesogenic molecules | Control of phase behavior and optical properties |

Design of Chemoselective Transformations Utilizing Its Unique Reactivity

The reactivity of a benzyl bromide is a balance of Sₙ1, Sₙ2, and radical pathways. The structure of this compound—with its significant steric shielding and electron-donating substituent—provides a unique opportunity to design highly chemoselective transformations.

The severe steric hindrance at the benzylic position, caused by the two ortho-methyl groups, is expected to strongly disfavor backside nucleophilic attack, thus suppressing the Sₙ2 pathway. libretexts.org In contrast, the para-methoxy group can stabilize a potential benzylic carbocation, which might favor an Sₙ1 pathway under appropriate conditions. This dichotomy in reactivity could be exploited. For example, in a molecule containing both a primary alkyl halide and the this compound moiety, a nucleophile could be directed to selectively react at the less hindered primary halide via an Sₙ2 mechanism, leaving the benzylic position intact.

Conversely, conditions that favor radical formation, such as photoredox catalysis, could selectively activate the benzylic position. nih.gov The stability of the resulting 2,6-dimethyl-4-methoxybenzyl radical would facilitate its formation and subsequent reaction. This allows for chemoselective C-C bond formation at the hindered benzylic position while other functional groups remain untouched. The development of reactions that can selectively target this sterically encumbered yet electronically activated position is a key area for future research, enabling the synthesis of complex molecules with high precision.

Q & A

Q. Methodological Answer :

- ¹H/¹³C NMR : Key signals include the benzylic CH₂Br (~4.3–4.5 ppm in ¹H NMR) and aromatic protons (6.7–7.1 ppm for methoxy-substituted aryl groups) .

- Mass spectrometry (EI-MS) : Look for molecular ion peaks at m/z 243 (M⁺, calculated for C₁₀H₁₃BrO) and fragment ions corresponding to loss of Br (M–79) .

- Elemental analysis : Confirm C, H, and Br content within ±0.3% of theoretical values .

Advanced: How can thermal stability be evaluated under storage or reaction conditions?

Q. Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperature (T₀) and exothermic peaks to identify unsafe storage temperatures .

- Thermogravimetric Analysis (TGA) : Quantify mass loss under nitrogen/air atmospheres (heating rate: 10°C/min) to assess volatility and degradation .

- Accelerated aging studies : Store samples at 40°C/75% RH for 4–8 weeks and monitor bromide release via ion chromatography, indicating hydrolytic instability .

Basic: What safety protocols are essential when handling this compound?

Q. Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile bromides (TLV: 0.1 ppm) .

- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats to prevent skin/eye contact .

- First aid : Immediate flushing with water (15 min) for eye/skin exposure; seek medical evaluation for ingestion/inhalation .

Advanced: How to resolve contradictions in reaction yields when scaling up synthesis?

Q. Methodological Answer :

- DoE (Design of Experiments) : Systematically vary parameters (e.g., stoichiometry, solvent ratios, mixing efficiency) to identify critical factors .

- In situ monitoring : Use ReactIR or Raman spectroscopy to detect intermediate phases or byproducts (e.g., dibrominated derivatives) .

- Scale-down studies : Replicate large-scale conditions in microreactors to isolate heat/mass transfer limitations .

Basic: What solvents and conditions minimize hydrolysis during reactions?

Q. Methodological Answer :

- Anhydrous solvents : Use dry DCM, THF, or toluene with molecular sieves to suppress hydrolysis .

- Low-temperature reactions : Conduct substitutions at 0–5°C to slow water ingress .

- Acid scavengers : Add NaHCO₃ or triethylamine to neutralize HBr byproducts .

Advanced: How to design a stability-indicating assay for degradants?

Q. Methodological Answer :

- Forced degradation : Expose the compound to heat (60°C), light (UV, 254 nm), and humidity (75% RH) for 24–72 hours .

- HPLC-DAD/ELSD : Use a C18 column (acetonitrile/water + 0.1% TFA) to separate degradants (e.g., 2,6-dimethyl-4-methoxybenzyl alcohol or ethers) .

- LC-MS/MS : Identify degradation pathways via fragment ion analysis and propose mechanisms (e.g., SN₁ vs. SN₂) .

Basic: How to confirm the absence of regioisomeric impurities?

Q. Methodological Answer :

- 2D NMR (COSY, NOESY) : Correlate aromatic proton couplings to verify substitution pattern .

- GC-MS with isotopic labeling : Compare retention times and fragmentation patterns with synthesized regioisomers .

Advanced: What catalytic systems improve selectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Q. Methodological Answer :

- Palladium catalysts : Use Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) to mitigate steric hindrance from 2,6-dimethyl groups .

- Microwave-assisted synthesis : Reduce reaction times (30–60 min vs. 24 hr) and improve yields by enhancing coupling efficiency .

- Le Chatelier’s principle : Employ excess boronic acid (1.5 equiv) to drive equilibrium toward the desired biaryl product .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.